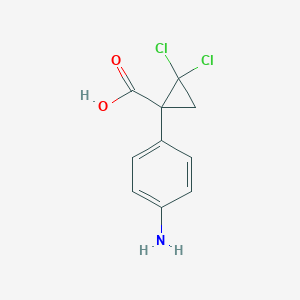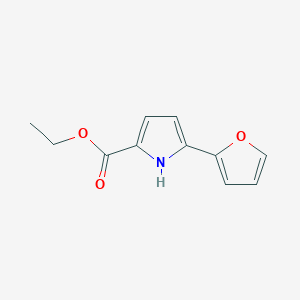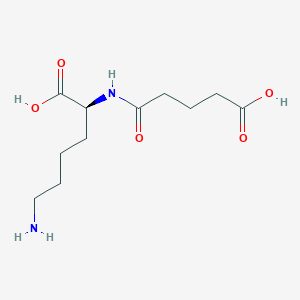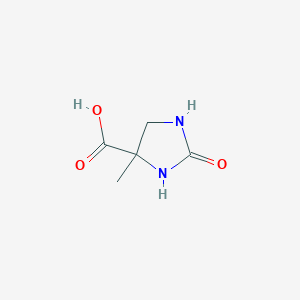
3-(dimethylamino)-1,3-dihydro-2-benzofuran-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dimethylamino)-1,3-dihydro-2-benzofuran-1-one (abbreviated as DMADBF) is a heterocyclic organic compound that is widely used in laboratory experiments due to its versatile properties. It is a colorless crystalline solid with a molar mass of 178.21 g/mol and is soluble in water, ethanol, and other organic solvents. DMADBF is a highly reactive compound, and is used in a range of synthetic organic chemistry processes, such as the production of pharmaceuticals, agrochemicals, and other compounds.
Wissenschaftliche Forschungsanwendungen
3-(dimethylamino)-1,3-dihydro-2-benzofuran-1-one is widely used in scientific research due to its versatile properties. It has been used in the synthesis of a range of compounds, such as pharmaceuticals, agrochemicals, and other compounds. It is also used in the synthesis of polymers, as well as in the production of biodegradable polymers. In addition, 3-(dimethylamino)-1,3-dihydro-2-benzofuran-1-one is used in the synthesis of polysaccharides, which are used in the production of food additives and pharmaceuticals.
Wirkmechanismus
3-(dimethylamino)-1,3-dihydro-2-benzofuran-1-one is a highly reactive compound, and its mechanism of action is based on the formation of covalent bonds between the dimethylamino group and the benzofuran moiety. The formation of these covalent bonds results in the formation of a stable complex, which can then be used as a starting material for a range of synthetic organic chemistry processes.
Biochemical and Physiological Effects
3-(dimethylamino)-1,3-dihydro-2-benzofuran-1-one is a highly reactive compound, and its biochemical and physiological effects are not yet fully understood. However, it is known to be an effective catalyst for the synthesis of a range of compounds, including pharmaceuticals and agrochemicals. In addition, 3-(dimethylamino)-1,3-dihydro-2-benzofuran-1-one has been shown to be an effective inhibitor of certain enzymes, such as those involved in the metabolism of carbohydrates.
Vorteile Und Einschränkungen Für Laborexperimente
3-(dimethylamino)-1,3-dihydro-2-benzofuran-1-one is a highly reactive compound, and its advantages and limitations for laboratory experiments are dependent on the specific application. In general, 3-(dimethylamino)-1,3-dihydro-2-benzofuran-1-one is a cost-effective and versatile compound, and it has been used in a range of synthetic organic chemistry processes. However, due to its highly reactive nature, 3-(dimethylamino)-1,3-dihydro-2-benzofuran-1-one can be hazardous if not handled properly.
Zukünftige Richtungen
For the use of 3-(dimethylamino)-1,3-dihydro-2-benzofuran-1-one in laboratory experiments include the synthesis of more complex compounds, such as pharmaceuticals and agrochemicals. In addition, 3-(dimethylamino)-1,3-dihydro-2-benzofuran-1-one could be used in the synthesis of polymers, as well as in the production of biodegradable polymers. Finally, 3-(dimethylamino)-1,3-dihydro-2-benzofuran-1-one could be used in the synthesis of polysaccharides, which are used in the production of food additives and pharmaceuticals.
Synthesemethoden
3-(dimethylamino)-1,3-dihydro-2-benzofuran-1-one is synthesized by a two-step process, which involves the reaction of dimethylamine with an alkynyl benzofuran. In the first step, dimethylamine is reacted with an alkynyl benzofuran in a solvent such as dichloromethane in the presence of an acid catalyst. This reaction results in the formation of a dimethylamino benzofuran, which is then reacted with a base such as sodium hydroxide in the presence of a solvent such as dichloromethane. This reaction results in the formation of 3-(dimethylamino)-1,3-dihydro-2-benzofuran-1-one.
Eigenschaften
IUPAC Name |
3-(dimethylamino)-3H-2-benzofuran-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-11(2)9-7-5-3-4-6-8(7)10(12)13-9/h3-6,9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCYZMPBYRCSPPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1C2=CC=CC=C2C(=O)O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylamino)-1,3-dihydro-2-benzofuran-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[2-fluoro-4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B6603947.png)
![2,2-difluoro-12-methyl-1lambda5,3-diaza-2-borapentacyclo[11.7.0.0^{3,11}.0^{4,9}.0^{15,20}]icosa-1(20),4(9),10,12,14-pentaen-1-ylium-2-uide](/img/structure/B6603952.png)
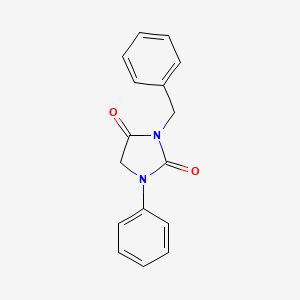
![tert-butyl 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]piperidine-1-carboxylate](/img/structure/B6603965.png)
